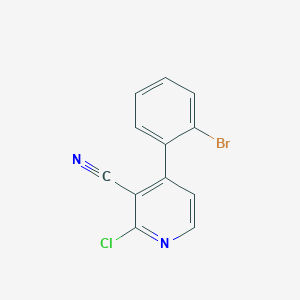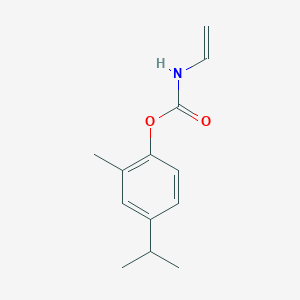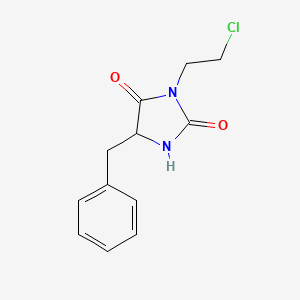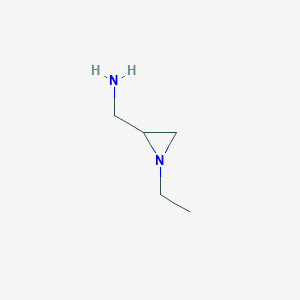
1-(1-Ethylaziridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethylaziridin-2-yl)methanamine is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive and useful intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aziridines, including 1-(1-Ethylaziridin-2-yl)methanamine, can be achieved through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, resulting in the formation of aziridine carboxylates with high diastereoselectivity . Additionally, the use of solid acid catalysts like Montmorillonite K-10 can facilitate the stereoselective reaction of imines with ethyl diazoacetate to yield cis-aziridines .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production. For example, the use of tertiary amines like DABCO as catalysts can enhance the yield and stereoselectivity of aziridine synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Ethylaziridin-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the aziridine ring to more stable amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Hydroxylamine and hydrazine are common reagents used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of aziridines.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine ring under mild conditions to form substituted products.
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, and various substituted amines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethylaziridin-2-yl)methanamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(1-Ethylaziridin-2-yl)methanamine involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows the compound to interact with various molecular targets, leading to the formation of covalent bonds with nucleophiles. The compound can undergo ring-opening reactions, which are crucial for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Methylaziridin-2-yl)methanamine
- 1-(1-Propylaziridin-2-yl)methanamine
- 1-(1-Butylaziridin-2-yl)methanamine
Uniqueness
1-(1-Ethylaziridin-2-yl)methanamine is unique due to the presence of the ethyl group, which influences its reactivity and the types of reactions it can undergo. Compared to other aziridines, the ethyl group provides a different steric and electronic environment, affecting the compound’s behavior in chemical and biological systems .
Eigenschaften
CAS-Nummer |
88714-40-3 |
|---|---|
Molekularformel |
C5H12N2 |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(1-ethylaziridin-2-yl)methanamine |
InChI |
InChI=1S/C5H12N2/c1-2-7-4-5(7)3-6/h5H,2-4,6H2,1H3 |
InChI-Schlüssel |
VSFMRYPUCAYEBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)

![(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine](/img/structure/B14395749.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
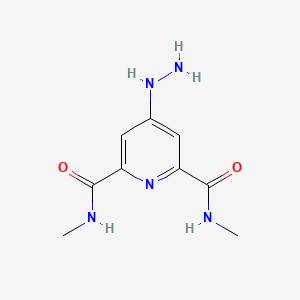


![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)
